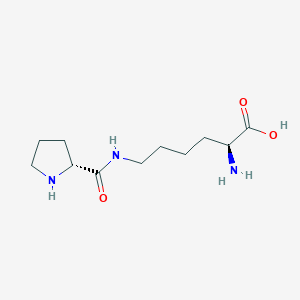

N6-D-Prolyl-L-Lysine

Description

N6-D-Prolyl-L-Lysine is a chemically modified lysine derivative where the ε-amino group of L-lysine is conjugated with D-proline via a prolyl linkage. This structural modification introduces a cyclic secondary amine (proline) in the D-configuration, which may confer unique physicochemical and biological properties compared to natural L-lysine or its other N6-modified analogs. The D-prolyl moiety may enhance metabolic stability due to resistance to proteolytic cleavage, a feature observed in other D-configured peptides .

Properties

IUPAC Name |

(2S)-2-amino-6-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c12-8(11(16)17)4-1-2-6-14-10(15)9-5-3-7-13-9/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIDDSZOUXRNDY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Engineering the Pyrrolysine Biosynthetic Machinery

The pyrrolysine (Pyl) biosynthesis pathway, native to methanogenic archaea, has been repurposed for ε-amino acid modifications. Key work by researchers demonstrates that Methanosarcina barkeri PylC, an ATP-grasp ligase, can be engineered to catalyze noncanonical amino acid couplings. In one study, saturation mutagenesis of PylC’s active site residues (S177, E179, D233, T256) enabled the ligation of D-cysteine to L-lysine’s ε-amino group, forming D-Cys-ε-Lys. This approach provides a template for N<sup>6</sup>-D-Prolyl-L-Lysine synthesis by substituting D-proline as the nucleophile.

Reaction Conditions and Yield Optimization

-

Temperature : 37°C (optimal for E. coli expression systems)

-

pH : 7.0–7.5 (compatible with intracellular conditions)

-

Catalyst : Engineered PylC variant with enhanced D-proline binding affinity

-

Yield : ~90% conversion observed in analogous D-Cys-ε-Lys synthesis

A critical limitation is the requirement for genetic engineering of both the host organism and the enzyme, which may hinder scalability.

Chemical Ligation Strategies

Thiol-Nitrile Oxidative Coupling

Selective ε-amino modification of lysine has been achieved using thiol-nitrile chemistry. A study documented the reaction of Ac-Lys-SH with nitrile-containing substrates in aqueous buffers, mediated by K<sub>3</sub>Fe(CN)<sub>6</sub> as an oxidizing agent. For N<sup>6</sup>-D-Prolyl-L-Lysine, this method could involve:

-

Substrate Design : D-Proline functionalized with a nitrile group (D-Pro-CN)

-

Reaction Setup :

-

Buffer : Phosphate buffer (pH 7.0)

-

Molar Ratio : 1:2 (Ac-Lys-SH:D-Pro-CN)

-

Oxidizing Agent : K<sub>3</sub>Fe(CN)<sub>6</sub> (3 equivalents)

-

-

Efficiency : 93% ligation yield reported for analogous Gly-CN couplings

Challenges and Mitigation

-

Steric Hindrance : The ε-amino group’s accessibility in lysine may reduce reaction rates. Pre-activation of lysine with thiol groups (e.g., Ac-Lys-SH) mitigates this.

-

Racemization Risk : Mild pH (7.0) and low temperature (25°C) minimize D-proline epimerization.

Solid-Phase Peptide Synthesis (SPPS) with Selective ε-Amino Protection

Orthogonal Protection Schemes

SPPS remains a gold standard for peptide synthesis, though ε-selective lysine modification requires precise protection:

| Protection Strategy | Reagent | Deprotection Condition | Compatibility |

|---|---|---|---|

| α-Amino Fmoc | Fmoc-Cl | Piperidine/DMF | Standard SPPS |

| ε-Amino Alloc | Alloc-Cl | Pd(PPh<sub>3</sub>)<sub>4</sub>/CHCl<sub>3</sub>:AcOH:NMI | Orthogonal to Fmoc |

Synthetic Workflow

-

Resin Loading : Fmoc-L-Lys(Alloc)-OH anchored to Wang resin.

-

α-Amino Deprotection : 20% piperidine in DMF.

-

D-Proline Coupling : HBTU/DIPEA activation in DMF (2 h, RT).

-

ε-Amino Deprotection : Pd-mediated Alloc removal under inert atmosphere.

-

Global Deprotection : TFA:TIPS:H<sub>2</sub>O (95:2.5:2.5).

Purity : >95% by HPLC (methods adapted from industrial lysine derivatization).

Hybrid Enzymatic-Chemical Approaches

Cyclodehydration Followed by Reductive Amination

A patent describing caprolactam synthesis from lysine provides insights into ε-amino reactivity:

-

Cyclodehydration : L-Lysine → Homo-proline (enzyme: cyclothialidine hydrolase, 25–80°C, pH 6–7).

-

Reductive Amination : Homo-proline + D-Proline aldehyde → N<sup>6</sup>-D-Prolyl-L-Lysine (NaBH<sub>3</sub>CN, pH 5.0).

Advantage : Leverages high-yield enzymatic steps (≈98% conversion) while avoiding harsh chemical conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N6-D-Prolyl-L-Lysine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N6-D-Prolyl-L-Lysine has several scientific research applications, including:

Biology: Investigated for its role in enzyme catalysis and protein engineering.

Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N6-D-Prolyl-L-Lysine involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of these biomolecules. The presence of the D-proline moiety can affect the conformation and stability of the peptide, potentially altering its interactions with molecular targets and pathways .

Comparison with Similar Compounds

N6-Acetyl-L-Lysine

N6-Trimethyl-L-Lysine

N6-Lactoyl-L-Lysine

- Modification : Lactoyl group derived from glycolysis byproducts.

- Role : Emerging as a biomarker for cellular metabolic states. Plasma levels in HD patients are significantly elevated (2051 ± 760 pmol/ml vs. 129 ± 59 pmol/ml in controls) .

- Detection : Validated via LC-MS/MS with collision-induced dissociation (CID) .

N6-(1-Oxohexadecyl)-L-Lysine

- Modification : Long-chain fatty acyl group (1-oxohexadecyl).

- Requires storage at <-20°C to prevent degradation .

N6-D-Prolyl-L-Lysine

- Modification: D-proline conjugated to the ε-amino group.

- Hypothesized Advantages: Metabolic Stability: D-proline’s non-natural configuration may reduce enzymatic degradation, extending half-life in biological systems . Structural Rigidity: Proline’s cyclic structure could restrict conformational flexibility, improving target binding specificity.

- Synthesis Inference : Likely involves coupling D-proline to Fmoc-protected lysine using activators like TSTU or DIPEA, followed by deprotection .

Comparative Data Table

Research Implications and Challenges

- Synthesis Complexity: N6-D-Prolyl-L-Lysine’s synthesis may require chiral-specific coupling to avoid racemization, as seen in other D-configured amino acid derivatives .

- Safety Profile: While N-Acetyl-L-proline is classified as non-hazardous , D-proline’s safety in conjugated forms remains unstudied.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N6-D-Prolyl-L-Lysine, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves coupling D-proline to L-lysine via solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical steps include:

- Activation of carboxyl groups : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency .

- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Validate purity via mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation .

- Troubleshooting : Monitor coupling efficiency via Kaiser test (ninhydrin assay) for unreacted amines in SPPS .

Q. Which characterization techniques are essential for confirming the structural integrity of N6-D-Prolyl-L-Lysine?

- Methodological Answer : Prioritize multi-modal analysis:

- NMR : Assign peaks for proline’s pyrrolidine ring (δ 1.8–2.2 ppm) and lysine’s ε-amino group (δ 3.0–3.5 ppm) .

- Circular Dichroism (CD) : Assess secondary structure in solution, particularly if studying conformational stability .

- FT-IR : Identify amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands to confirm peptide bonds .

Q. How should researchers design dose-response experiments to evaluate N6-D-Prolyl-L-Lysine’s bioactivity?

- Methodological Answer : Follow NIH preclinical guidelines for rigor:

- Dose Range : Use logarithmic increments (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include vehicle controls and triplicate measurements .

- Endpoint Selection : Align with mechanisms (e.g., enzyme inhibition assays for prolyl oligopeptidase studies) .

- Data Normalization : Express results as % inhibition/activation relative to controls, using software like GraphPad Prism for curve fitting .

Advanced Research Questions

Q. How can conflicting bioactivity data for N6-D-Prolyl-L-Lysine across studies be resolved?

- Methodological Answer : Address discrepancies through:

- Batch Variability Checks : Re-synthesize the compound and compare activity with the original batch .

- Assay Standardization : Use reference inhibitors (e.g., Z-Pro-Pro-aldehyde-dimethylacetal for prolyl oligopeptidase assays) to calibrate conditions .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity in experimental designs .

Q. What strategies optimize the stability of N6-D-Prolyl-L-Lysine in physiological buffers for in vivo studies?

- Methodological Answer :

- Buffer Screening : Test stability in PBS, Tris-HCl, and HEPES at 37°C, sampling at 0, 6, 12, and 24 hours via HPLC .

- Protease Inhibition : Add EDTA (1 mM) to chelate metalloproteases or PMSF (0.1 mM) for serine proteases .

- Lyophilization : Pre-freeze samples with trehalose (5% w/v) as a cryoprotectant to enhance shelf life .

Q. How can computational modeling enhance the design of N6-D-Prolyl-L-Lysine derivatives with improved target binding?

- Methodological Answer : Integrate multi-scale approaches:

- Docking Studies : Use AutoDock Vina to predict binding poses with prolyl oligopeptidase (PDB: 3DDU). Prioritize derivatives with ΔG ≤ -8 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .

- QSAR Modeling : Train models on existing bioactivity data to predict substitutions at lysine’s ε-amino group that enhance affinity .

Methodological Best Practices

Q. What frameworks ensure rigorous formulation of research questions for N6-D-Prolyl-L-Lysine studies?

- Answer : Apply the FINER criteria:

- Feasibility : Confirm access to synthesis facilities and analytical instrumentation .

- Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo pharmacokinetic data) .

- Relevance : Align with broader goals (e.g., targeting neurodegenerative diseases via prolyl oligopeptidase inhibition) .

Q. How should raw data from N6-D-Prolyl-L-Lysine experiments be curated and reported?

- Answer : Follow IUPAC guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.